Cas no 1541536-31-5 (3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

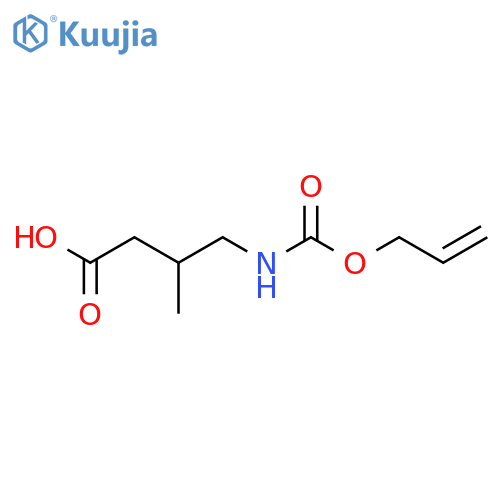

1541536-31-5 structure

商品名:3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid

CAS番号:1541536-31-5

MF:C9H15NO4

メガワット:201.219702959061

MDL:MFCD24037531

CID:5683334

PubChem ID:81065171

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 化学的及び物理的性質

名前と識別子

-

- AKOS019634450

- 1541536-31-5

- 3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

- EN300-26296413

- 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid

-

- MDL: MFCD24037531

- インチ: 1S/C9H15NO4/c1-3-4-14-9(13)10-6-7(2)5-8(11)12/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)

- InChIKey: UBPRRHJLMQMAIJ-UHFFFAOYSA-N

- ほほえんだ: O(CC=C)C(NCC(C)CC(=O)O)=O

計算された属性

- せいみつぶんしりょう: 201.10010796g/mol

- どういたいしつりょう: 201.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26296413-0.05g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 0.05g |

$876.0 | 2024-06-18 | |

| Enamine | EN300-26296413-0.1g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 0.1g |

$917.0 | 2024-06-18 | |

| Enamine | EN300-26296413-0.25g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 0.25g |

$959.0 | 2024-06-18 | |

| Enamine | EN300-26296413-1.0g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 1.0g |

$1043.0 | 2024-06-18 | |

| Enamine | EN300-26296413-5.0g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 5.0g |

$3023.0 | 2024-06-18 | |

| Enamine | EN300-26296413-5g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 5g |

$3023.0 | 2023-09-14 | ||

| Enamine | EN300-26296413-1g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 1g |

$1043.0 | 2023-09-14 | ||

| Enamine | EN300-26296413-2.5g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 2.5g |

$2043.0 | 2024-06-18 | |

| Enamine | EN300-26296413-0.5g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 0.5g |

$1001.0 | 2024-06-18 | |

| Enamine | EN300-26296413-10.0g |

3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |

1541536-31-5 | 95% | 10.0g |

$4483.0 | 2024-06-18 |

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1541536-31-5 (3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid) 関連製品

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量